

# Caldiamide sodium intravenous dosing protocol in rats

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## Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

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## Experimental Protocol and Pharmacokinetic Data

Based on a specific pharmacokinetic study in rats, you can follow this experimental methodology [1]:

- **Animal Model:** Use Sprague-Dawley rats [2].
- **Dosing Solution:** Administer **0.015 mmol/kg** of NaCa DTPA-BMA in a <sup>14</sup>C-labeled form via intravenous bolus injection into a tail vein [1].
- **Sample Collection:** Collect plasma and excreta (urine and feces) at specified time points post-injection for analysis.
- **Data Analysis:** Analyze plasma concentration-time data and cumulative excretion.

The following table summarizes the key pharmacokinetic findings from this study [1]:

Pharmacokinetic Parameter	Result in Rats
Elimination Half-life	0.31 hours
Volume of Distribution	244 mL/kg
Plasma Clearance	9.2 mL/min/kg
Cumulative Urinary Excretion (at 4h)	86.6% of the administered dose

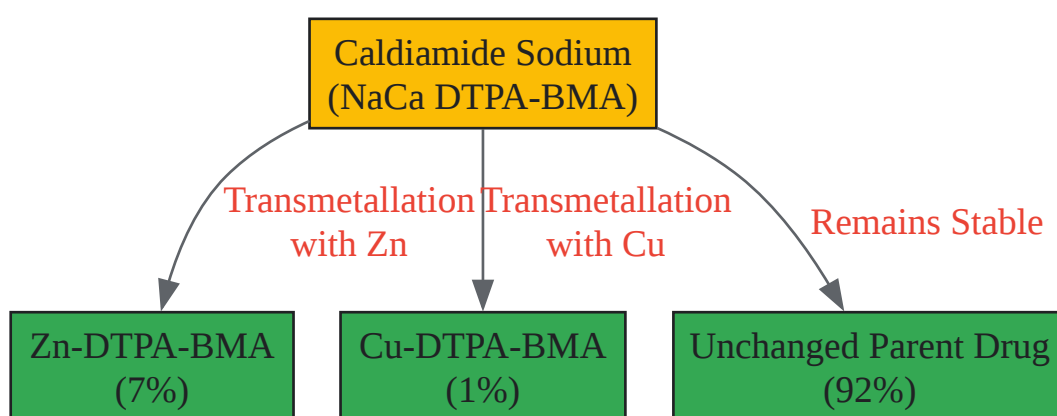
Pharmacokinetic Parameter	Result in Rats
Cumulative Urinary Excretion (at 120h)	95.3% of the administered dose
Cumulative Fecal Excretion (at 120h)	3.3% of the administered dose

## Metabolism and Stability Insights

The same study provided critical insights into the *in vivo* stability and metabolism of **caldiamide sodium** [1]:

- **Primary Excretion:** The data demonstrates that **caldiamide sodium** distributes into the extracellular fluid compartment and is primarily eliminated renally via glomerular filtration [1].
- **Metabolites:** HPLC analysis of urine revealed that **caldiamide sodium** undergoes minor transmetallation *in vivo*. The calcium (Ca) ion in the molecule can be displaced by endogenous zinc (Zn) and copper (Cu).
- **Metabolite Profile:** In urine, the relative quantities were found to be approximately:
  - **92%** unchanged parent drug (NaCa DTPA-BMA)
  - **7%** Zn-DTPA-BMA
  - **1%** Cu-DTPA-BMA [1]

This metabolic pathway is visualized in the diagram below.



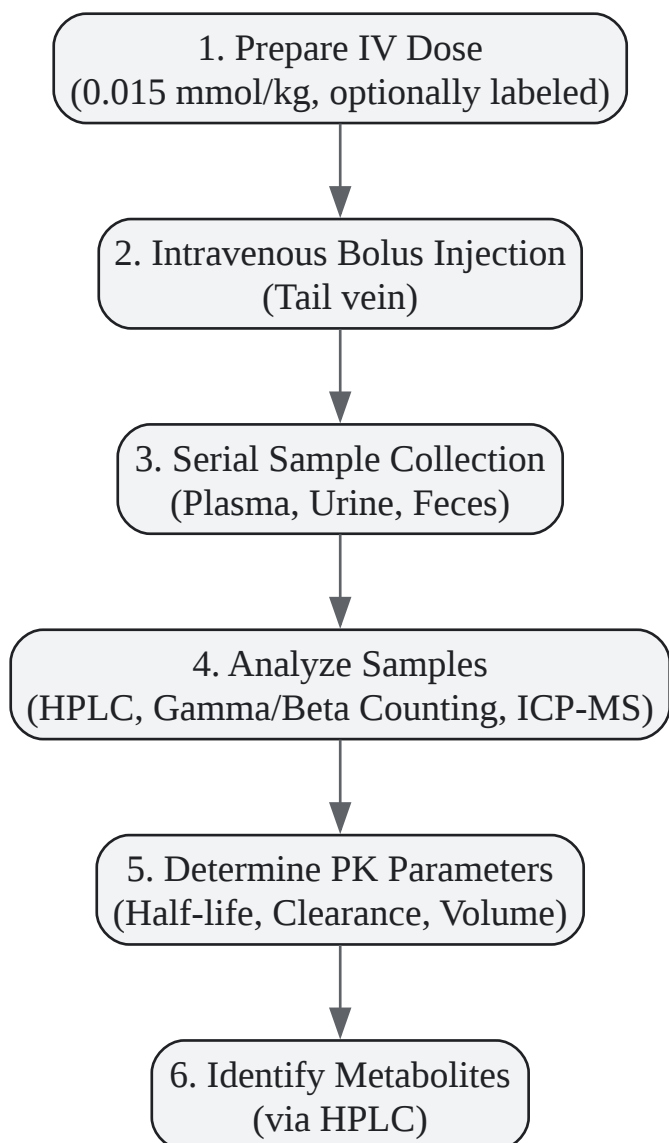
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## Key Considerations for Researchers

- **Formulation Context:** **Caldiamide sodium** is primarily researched and used as part of the Omniscan formulation. Its role is to act as a stabilizing chelator, preventing gadolinium dissociation [1] [3].
- **Dose Justification:** The recommended rat dose (0.015 mmol/kg) reflects its use as an excipient. Studies investigating the gadolinium-based contrast agent itself (gadodiamide) use much higher doses, typically **0.5 mmol/kg** [2].
- **Analytical Methods:** The referenced study used sophisticated techniques for quantification and metabolite identification, including **HPLC with radiochemical detection** for the labeled chelate and **ICP-AES/ICP-SF-MS** for metal quantification [1] [2].

## Experimental Workflow

For a comprehensive pharmacokinetic study of **caldiamide sodium** in a rat model, you can follow this general workflow:



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## References

1. Pharmacokinetics and stability of caldiamide in sodium rats [pubmed.ncbi.nlm.nih.gov]
2. The fate of Gd and chelate following intravenous injection of... [link.springer.com]

3. Omniscan (Gadodiamide): Side Effects, Uses, Dosage, Interactions... [rxlist.com]

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